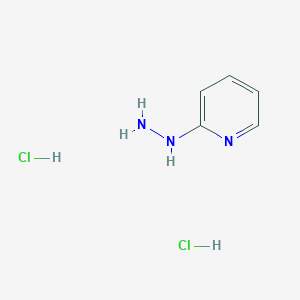

2-Hydrazinopyridine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-8-5-3-1-2-4-7-5;;/h1-4H,6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVYLXNNAGHJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211479 | |

| Record name | 2-Pyridone hydrazone dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62437-99-4 | |

| Record name | 2-Pyridone hydrazone dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062437994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridone hydrazone dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridone hydrazone dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazinopyridine Dihydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Hydrazinopyridine Dihydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a versatile chemical intermediate used in various synthetic applications.[1][2] It is characterized as a white to off-white crystalline solid.[1] The dihydrochloride form enhances its stability and solubility in aqueous solutions.[1]

Table 1: Physicochemical Properties of 2-Hydrazinopyridine and its Dihydrochloride Salt

| Property | Value | Source(s) |

| IUPAC Name | pyridin-2-ylhydrazine;dihydrochloride | [3] |

| Synonyms | 2-Hydrazinylpyridine Dihydrochloride, 2-Pyridone hydrazone dihydrochloride | [1] |

| CAS Number | 62437-99-4 | [3] |

| Molecular Formula | C₅H₇N₃ · 2HCl | [3] |

| Molecular Weight | 182.05 g/mol | [3] |

| Melting Point | 212-213 °C (decomposes) | [3] |

| Appearance | White to light beige solid | [4] |

| Solubility | Soluble in water | [1] |

| InChI Key | SUVYLXNNAGHJDN-UHFFFAOYSA-N | [3] |

Experimental Protocols

A common method for synthesizing 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.[5][6]

Reagents and Equipment:

-

2-Chloropyridine

-

Hydrazine hydrate

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Reaction vessel with stirring and heating capabilities

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a stirred solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1 equivalent).[5][6]

-

Heat the reaction mixture to 100 °C and maintain stirring for 48 hours.[5][6]

-

Monitor the reaction progress using TLC with an eluent system of ethyl acetate and methanol (8:2).[5][6]

-

Once the starting material is consumed, dilute the reaction mixture with water.[5][6]

-

Extract the product with ethyl acetate (5 x 500 mL).[5]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[5][6]

-

Concentrate the solution under reduced pressure to yield 2-hydrazinopyridine as a red oil.[5][6]

Purification: The resulting 2-hydrazinopyridine can be purified by vacuum distillation or recrystallization from a mixture of diethyl ether and hexane.[5]

Formation of the Dihydrochloride Salt: The dihydrochloride salt can be prepared by treating the 2-hydrazinopyridine base with an appropriate amount of hydrochloric acid in a suitable solvent, followed by isolation of the precipitate.

Caption: Workflow for the synthesis of 2-hydrazinopyridine.

Several analytical techniques can be employed for the detection and quantification of hydrazine compounds, including 2-hydrazinopyridine. These methods include:

-

High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the compound.[7]

-

Gas Chromatography (GC): Suitable for volatile derivatives of the compound.[7]

-

Spectrophotometry: Used for quantitative analysis based on the absorbance of light.[7]

For unequivocal identification, mass spectrometry (MS) coupled with GC is often utilized.[7] Spectral data, including 1H NMR, IR, and mass spectra for 2-hydrazinopyridine, are available in various databases.[8][9][10]

Reactivity and Applications

2-Hydrazinopyridine is a valuable building block in organic synthesis, primarily due to the nucleophilic nature of the hydrazine group.[1] It readily participates in condensation reactions with carbonyl compounds to form hydrazones.

Its applications are diverse and include:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1][2] Hydrazine-based compounds have been investigated as tools for drug discovery, particularly for cofactor-dependent enzymes.[11]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides.[2]

-

Coordination Chemistry: It acts as a ligand to form coordination complexes with metals, which are useful in catalysis.[2]

-

Analytical Chemistry: It is employed as a reagent for the detection and quantification of carbonyl compounds.[2]

Caption: Major application areas of this compound.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[12]

GHS Hazard Classification:

Precautionary Measures:

-

Use only in a chemical fume hood.[12]

-

Wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[12][14]

-

Avoid breathing dust, vapor, mist, or gas.[12]

-

Do not get in eyes, on skin, or on clothing.[12]

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a dry, well-ventilated place.

In case of exposure, immediate medical attention is required.[12] For firefighting, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[12]

References

- 1. CAS 62437-99-4: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Hydrazinopyridine 95 62437-99-4 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Hydrazinopyridine [webbook.nist.gov]

- 10. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]

- 11. biorxiv.org [biorxiv.org]

- 12. fishersci.com [fishersci.com]

- 13. 2-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 521315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

2-Hydrazinopyridine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinopyridine dihydrochloride is a versatile heterocyclic building block with significant applications across several scientific disciplines. Its unique chemical structure, featuring a reactive hydrazine group attached to a pyridine ring, makes it a valuable precursor in the synthesis of a wide range of biologically active compounds and functional materials. This technical guide provides an in-depth overview of the primary uses of this compound, with a focus on its role in pharmaceutical research and development, analytical chemistry, and coordination chemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a research setting.

Core Applications

This compound is a key intermediate in the following areas:

-

Pharmaceutical Synthesis: It is extensively used in the synthesis of novel heterocyclic compounds with potential therapeutic activities, particularly as anticancer agents.

-

Analytical Chemistry: The hydrazine moiety serves as a derivatizing agent for carbonyl compounds, enhancing their detection and quantification in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Coordination Chemistry: It acts as a ligand in the formation of metal complexes, some of which exhibit interesting biological properties, including cytotoxicity towards cancer cells.

-

Agrochemicals: Derivatives of 2-hydrazinopyridine have been investigated for their potential as herbicides.

Synthesis of 2-Hydrazinopyridine

The most common method for the synthesis of 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Chloropyridine

Materials:

-

2-Chloropyridine

-

Hydrazine hydrate (80% solution)

-

Butan-1-ol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-chloropyridine (e.g., 200 kg) in butan-1-ol (e.g., 200 kg) is prepared in a suitable reaction vessel.

-

An 80% solution of hydrazine hydrate (e.g., 110 kg) is placed in a separate vessel.

-

Both solutions are pumped simultaneously into a microchannel reactor at controlled flow rates (e.g., 0.0375 L/s for the 2-chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).

-

The reaction temperature is maintained at 100 °C.

-

The reaction mixture is collected from the reactor outlet.

-

Upon cooling, the product crystallizes and is separated by solid-liquid separation.

-

The solid product is dried to yield 2-hydrazinopyridine.

Table 1: Synthesis of 2-Hydrazinopyridine - Representative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloropyridine | [1] |

| Reagent | Hydrazine hydrate | [1] |

| Solvent | Butan-1-ol | [1] |

| Reaction Temperature | 100 °C | [1] |

| Yield | 95.8% | [1] |

| Purity | 99% (liquid content) | [1] |

Application in Pharmaceutical Synthesis: Anticancer Agents

2-Hydrazinopyridine serves as a crucial scaffold for the synthesis of various heterocyclic compounds with potent anticancer activity. Of particular interest are pyrazolopyrimidine derivatives, which have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Synthesis of Pyrazolopyrimidine Derivatives

A general strategy for the synthesis of pyrazolopyrimidine derivatives involves the condensation of a 2-hydrazinopyridine derivative with a suitable precursor, followed by cyclization.

Mechanism of Action: Inhibition of the EGFR/AKT Signaling Pathway

Certain pyrazolo[2][3][4]triazolopyrimidine derivatives synthesized from 2-hydrazinopyridine precursors have been shown to exhibit their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) and the downstream Protein Kinase B (AKT) signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Cytotoxicity of 2-Hydrazinopyridine Derivatives

The anticancer activity of compounds derived from 2-hydrazinopyridine is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Pyrazolopyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolotriazolopyrimidine 1 | HCC1937 (Breast Cancer) | 7.01 | [4][7] |

| Pyrazolotriazolopyrimidine 1 | HeLa (Cervical Cancer) | 11.21 | [4][7] |

| Pyrazolotriazolopyrimidine 2 | HCC1937 (Breast Cancer) | 48.28 | [4][7] |

| Pyrazolotriazolopyrimidine 3 | HCC1937 (Breast Cancer) | 25.12 | [4][7] |

Application in Analytical Chemistry: Derivatization of Carbonyl Compounds

The hydrazine group of 2-hydrazinopyridine reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. This derivatization is employed to enhance the sensitivity of detection of these analytes, particularly in LC-MS analysis.

Experimental Workflow: Derivatization of Ketosteroids for LC-MS/MS Analysis

Experimental Protocol: Derivatization of 5α-dihydrotestosterone (DHT)

Materials:

-

Human plasma sample

-

Solid-phase extraction (SPE) cartridge

-

2-hydrazino-1-methylpyridine (HMP) solution (0.1 - 2 mg/mL)

-

Solvents for SPE and LC-MS analysis

Procedure:

-

Extraction: The plasma sample is subjected to solid-phase extraction to isolate the steroid fraction.

-

Derivatization:

-

The extracted steroid residue is reconstituted in a suitable solvent.

-

The HMP derivatizing reagent is added.

-

The reaction mixture is incubated at an optimized temperature (e.g., 60-80 °C) for a specific duration (e.g., 60 minutes).

-

-

Analysis: The derivatized sample is then analyzed by LC-MS/MS. The HMP derivative of DHT can be monitored using selected reaction monitoring (SRM) with a transition of m/z 396→108.[8]

Table 3: LC-MS/MS Parameters for Analysis of HMP-Derivatized Androgens

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| DHT-HMP | 396 | 108 | [8] |

| Testosterone-HMP | 394 | 108 | [8] |

| Androstenedione-HMP | 392 | 108 | [8] |

Application in Coordination Chemistry: Palladium Complexes

2-Hydrazinopyridine can act as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the amino group of the hydrazine moiety. Palladium(II) complexes of 2-hydrazinopyridine have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines.

Experimental Protocol: Synthesis of a Palladium(II)-2-Hydrazinopyridine Complex

Materials:

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

2-Hydrazinopyridine

-

Ethanol

Procedure:

-

A solution of Na₂PdCl₄ (1.0 mmol, 0.294 g) in ethanol (30 mL) is prepared.

-

A solution of 2-hydrazinopyridine (1.0 mmol, 0.182 g) in ethanol is added to the Na₂PdCl₄ solution with stirring at room temperature.[9]

-

A secondary ligand, such as oxalate, can be added to the reaction mixture.

-

The mixture is stirred for several hours, and the resulting precipitate is collected by filtration.

-

The solid complex is washed with hot ethanol and dried under vacuum.

Quantitative Data: Cytotoxicity of Palladium(II)-2-Hydrazinopyridine Complexes

Table 4: In Vitro Cytotoxicity (IC₅₀, µg/mL) of Palladium(II) Complexes

| Complex | MCF-7 (Breast) | HepG-2 (Liver) | PC-3 (Prostate) | HEP-2 (Larynx) | Reference |

| [Pd(hzpy)(ox)] | 12.3 | 11.2 | 2.87 | 10.4 | [9] |

| [Pd(hzpy)(ma)] | 15.6 | 13.8 | 4.15 | 12.7 | [9] |

| [Pd(hzpy)(pyph)] | 18.2 | 16.4 | 5.62 | 14.9 | [9] |

| Vinblastine sulfate (control) | 56.2 | 49.7 | 42.4 | 38.5 | [9] |

Application in Agrochemicals

Derivatives of 2-hydrazinopyridine have shown promise as active ingredients in herbicides. The pyridine ring is a common motif in many agrochemicals, and its combination with other heterocyclic systems can lead to compounds with potent herbicidal activity. For example, 1,2,4-triazolo[4,3-a]pyridine derivatives, which can be synthesized from 2-hydrazinopyridine, have demonstrated broad-spectrum herbicidal effects against various weeds.[3]

Conclusion

This compound is a valuable and versatile reagent with broad applicability in scientific research, particularly in the fields of medicinal chemistry, analytical chemistry, and coordination chemistry. Its utility as a precursor for the synthesis of potent anticancer agents, a derivatizing agent for sensitive analytical methods, and a ligand for the creation of bioactive metal complexes highlights its importance for researchers and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a practical resource for the effective utilization of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular insights: Suppression of EGFR and AKT activation by a small molecule in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

Synthesis of 2-Hydrazinopyridine Dihydrochloride from 2-Chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-hydrazinopyridine dihydrochloride, a valuable building block in pharmaceutical and agrochemical research, starting from 2-chloropyridine. The process involves a nucleophilic aromatic substitution reaction followed by salt formation. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthesis of 2-Hydrazinopyridine (Free Base)

The initial step involves the reaction of 2-chloropyridine with hydrazine hydrate. This nucleophilic aromatic substitution reaction displaces the chloro group to yield 2-hydrazinopyridine. Several protocols have been reported with variations in reaction time, solvent, and yield.

Data Summary: Synthesis of 2-Hydrazinopyridine

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 2-Chloropyridine | 2-Chloropyridine |

| Reagent | Hydrazine hydrate | Hydrazine hydrate (80%) |

| Solvent | None (neat) | Butan-1-ol |

| Temperature | 100 °C | 100 °C |

| Reaction Time | 48 hours | 100 seconds (Flow reactor) |

| Yield | 78%[1][2] | 95.8%[2] |

| Product Form | Red oil[1][2] | Solid |

| Purification | Extraction and concentration[1][2] | Solid-liquid separation |

Experimental Protocols: Synthesis of 2-Hydrazinopyridine

Protocol 1: Batch Synthesis [1][2]

-

To a solution of 2-chloropyridine (20 g, 0.176 mol), add hydrazine hydrate (200 mL).

-

Stir the reaction mixture at 100 °C for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and methanol (8:2).

-

Upon complete consumption of the starting material, cool the reaction mixture to room temperature and dilute with water (200 mL).

-

Extract the product with ethyl acetate (5 x 500 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).

Protocol 2: Flow Reactor Synthesis [2]

-

Prepare a solution of 2-chloropyridine (200 kg) in butan-1-ol (200 kg).

-

In a separate vessel, take 110 kg of hydrazine hydrate (80% mass concentration).

-

Using plunger pumps, deliver the 2-chloropyridine solution at a flow rate of 0.0375 L/s and the hydrazine hydrate solution at 0.01 L/s into a microchannel reactor.

-

Maintain the reaction temperature at 100 °C.

-

Allow a reaction time of 100 seconds within the channel.

-

Collect the reaction mixture, cool it down for solid-liquid separation, and dry the solid to obtain 2-hydrazinopyridine (185 kg, 95.8% yield).

Characterization of 2-Hydrazinopyridine

-

Appearance: White to light beige low melting solid or red oil.[1]

-

Melting Point: 41-44 °C.[1]

-

Boiling Point: 90-92 °C at 1 mmHg.[1]

-

¹H NMR (300 MHz, CDCl₃): δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH₂).[1][2]

Synthesis of this compound

The synthesized 2-hydrazinopyridine free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. This provides a stable, crystalline solid that is often preferred for storage and further reactions.

Data Summary: this compound

| Parameter | Value |

| Molecular Formula | C₅H₇N₃ · 2HCl |

| Molecular Weight | 182.05 g/mol |

| Melting Point | 212-213 °C (dec.) or 214-215 °C[1] |

| Assay | 95% |

Experimental Protocol: Synthesis of this compound

While a specific detailed protocol for the dihydrochloride salt formation from the free base was not explicitly found in the searched literature, a general procedure can be inferred from the synthesis of similar hydrochloride salts. The following is a proposed experimental protocol:

-

Dissolve the synthesized 2-hydrazinopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid (at least 2 equivalents) in the same solvent dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for a specified period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and impurities.

-

Dry the product under vacuum to obtain this compound.

Note: The exact conditions such as solvent volume, addition rate of HCl, and stirring time may need to be optimized for best results.

Synthetic Pathway and Workflow

The overall synthesis of this compound from 2-chloropyridine can be visualized as a two-step process.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

2-Hydrazinopyridine Dihydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Hydrazinopyridine Dihydrochloride. Due to the limited publicly available quantitative data for the dihydrochloride salt, this guide also includes information on the free base, 2-Hydrazinopyridine, and outlines detailed experimental protocols for determining these critical physicochemical properties.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental parameters that influence its formulation, bioavailability, and overall therapeutic efficacy. Understanding these properties is crucial during all stages of drug development.

Solubility dictates the amount of a substance that can be dissolved in a given solvent to form a saturated solution. It is a critical factor for achieving desired concentrations in formulations and for ensuring adequate absorption in the body.

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, such as temperature, humidity, and light. Stability studies are essential for determining a drug's shelf-life and ensuring its safety and potency.

Solubility of 2-Hydrazinopyridine and its Dihydrochloride Salt

Table 1: Solubility of 2-Hydrazinopyridine

| Compound | Solvent | Temperature (°C) | Solubility (g/L) |

| 2-Hydrazinopyridine | Water | 25 | 40[1] |

It is important to note that the solubility of the dihydrochloride salt is expected to be significantly higher in aqueous solutions compared to the free base due to its ionic nature.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic (equilibrium) solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[2][3]

Caption: Workflow for Thermodynamic Solubility Determination.

Stability of this compound

Detailed stability studies for this compound are not widely published. However, general storage recommendations suggest that the compound may be sensitive to environmental factors. The hydrazine moiety in the molecule is known to be susceptible to oxidation.

Table 2: Recommended Storage Conditions

| Compound | Temperature | Atmosphere |

| 2-Hydrazinopyridine | 2 - 8 °C | Under inert gas |

| This compound | Room Temperature | Sealed in dry conditions |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: Heating the solid or solution at elevated temperatures.

-

Photostability: Exposing the solid or solution to light of controlled wavelength and intensity.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect any degradation products.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants have been detected.

Caption: Workflow for Forced Degradation Studies.

Analytical Methods for Quantification

Accurate and validated analytical methods are essential for both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for the quantification of small molecules like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8] Detection is usually performed using a UV detector.

-

Spectrophotometry: The presence of the pyridine ring provides a chromophore that allows for UV-Vis spectrophotometric quantification.[9] This method can be simpler and faster than HPLC but may be less specific if interfering substances are present.

Signaling Pathways and Logical Relationships

While 2-Hydrazinopyridine itself is not directly involved in signaling pathways in the traditional sense, its use as a derivatizing agent is crucial for the analysis of molecules that are. For instance, it reacts with carbonyl groups in biomolecules, allowing for their detection and quantification.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. 2-Hydrazinopyridine.dihydrochloride (2HP) (to quantify 4FB-modified biomolecules) – Bioquote [bioquote.com]

2-Hydrazinopyridine: A Technical Guide to Carbonyl Derivatization for Enhanced Analytical Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-hydrazinopyridine (2-HP) and its derivatives as highly effective agents for the derivatization of carbonyl compounds. Carbonyls, such as aldehydes and ketones, are often challenging to analyze with high sensitivity using standard analytical techniques like liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization efficiency. Chemical derivatization with 2-HP addresses this limitation by introducing a pyridine group, which significantly enhances the ionization efficiency and, consequently, the detection sensitivity of the target analytes. This guide details the reaction mechanism, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate the application of this powerful analytical strategy in research, clinical, and drug development settings.

Introduction

The accurate quantification of carbonyl-containing molecules, including steroids, pharmaceuticals, and environmental contaminants, is crucial in numerous scientific disciplines. However, the inherent chemical properties of the carbonyl functional group often lead to poor sensitivity in modern analytical platforms. Derivatization is a chemical modification technique employed to improve the analytical characteristics of a compound. 2-Hydrazinopyridine and its analogs, such as 2-hydrazino-1-methylpyridine (HMP), have emerged as superior derivatizing reagents for carbonyls.[1][2] The reaction of 2-HP with an aldehyde or ketone yields a stable hydrazone derivative that is more readily ionized, particularly by electrospray ionization (ESI), leading to substantial improvements in detection limits.[3][4] This enhancement can be as significant as a 70- to 1600-fold increase in sensitivity for certain mono-oxosteroids.[4]

Reaction Mechanism

The derivatization of a carbonyl compound with 2-hydrazinopyridine proceeds through a nucleophilic addition-elimination reaction to form a hydrazone. The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, resulting in the corresponding hydrazone derivative. The reaction is typically carried out under mild acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Caption: Reaction of a carbonyl with 2-hydrazinopyridine to form a hydrazone.

Quantitative Data Summary

The primary advantage of using 2-hydrazinopyridine and its derivatives is the significant enhancement in analytical sensitivity. The following tables summarize key quantitative data from various studies, highlighting the improvements in limits of detection (LOD) and quantification (LOQ).

Table 1: Limits of Detection (LOD) for Steroid Hormones Derivatized with 2-Hydrazinopyridine (2-HP)

| Analyte | Matrix | LOD | Reference |

| Progesterone | Fathead Minnow Blood Plasma | 0.16 ng/mL | [5] |

| 17α-hydroxypregnenolone | Fathead Minnow Blood Plasma | 0.63 ng/mL | [5] |

| 11-deoxycortisol | Fathead Minnow Blood Plasma | 0.63 ng/mL | [5] |

| 17α,20β-dihydroxypregnenone | Fathead Minnow Blood Plasma | 0.63 ng/mL | [5] |

| 11-ketotestosterone | Fathead Minnow Blood Plasma | 1.25 ng/mL | [5] |

Table 2: Sensitivity Enhancement with 2-Hydrazino-1-methylpyridine (HMP) Derivatization

| Analyte Class | Sensitivity Increase | Reference |

| Mono-oxosteroids | 70-1600-fold | [4] |

| Cortisol and Cortisone | ~1000-fold | [2][6] |

Table 3: Selected Reaction Monitoring (SRM) Transitions for HMP-Derivatized Androgens

| Analyte | SRM Transition (m/z) | Reference |

| DHT-HMP | 396 → 108 | [1][7] |

| Testosterone-HMP | 394 → 108 | [1][7] |

| Androstenedione-HMP | 392 → 108 | [1][7] |

Experimental Protocols

This section provides detailed methodologies for the derivatization of carbonyl compounds with 2-hydrazinopyridine and subsequent analysis by LC-MS/MS.

General Derivatization Protocol for Steroids in Biological Fluids

This protocol is a generalized procedure based on methodologies reported for the analysis of steroids in plasma and saliva.[5][8][9]

Materials:

-

2-Hydrazinopyridine (2-HP)

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Acetonitrile

-

Water (LC-MS grade)

-

Formic acid

-

Internal standards (isotope-labeled analogs of the target analytes)

-

Biological sample (e.g., plasma, saliva)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

For plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.[10]

-

For saliva, centrifuge to remove particulates.[9]

-

Alternatively, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest.[1][9] A typical LLE may involve using a solvent like methyl tert-butyl ether (MTBE).[8]

-

-

Derivatization Reaction:

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the derivatization reagent. A common reagent mixture is 2-hydrazinopyridine in a solvent containing an acid catalyst (e.g., 1 mg/mL 2-HP in acetonitrile with 0.1% TFA).

-

Incubate the reaction mixture. Reaction conditions can be optimized, but a typical starting point is 60°C for 60 minutes.[4]

-

-

Sample Cleanup (Optional):

-

After derivatization, the sample may be dried down again and reconstituted in the initial mobile phase for LC-MS/MS analysis. This step can help to remove excess derivatization reagent.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into an HPLC or UHPLC system coupled to a tandem mass spectrometer.

-

Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase system consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B), run under a gradient elution.[5]

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each derivatized analyte in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Caption: A generalized workflow for the analysis of carbonyls using 2-HP derivatization.

Applications in Drug Development and Research

The enhanced sensitivity afforded by 2-HP derivatization is particularly valuable in:

-

Pharmacokinetic Studies: Quantifying low levels of drug metabolites containing carbonyl groups in various biological matrices.

-

Biomarker Discovery: Detecting and quantifying endogenous carbonyl compounds, such as steroids and lipid peroxidation products, that may serve as biomarkers for disease.[8]

-

Clinical Chemistry: Developing highly sensitive assays for hormones and other diagnostic markers in small sample volumes, which is especially important in pediatric and geriatric populations.[1][7]

-

Toxicology: Monitoring exposure to environmental toxins that are or are metabolized to carbonyl-containing compounds.[5]

Conclusion

2-Hydrazinopyridine and its derivatives are powerful tools for the sensitive and accurate quantification of carbonyl compounds. The straightforward derivatization reaction, coupled with the significant enhancement in ionization efficiency, makes this approach highly suitable for a wide range of applications in research and development. By following the protocols and understanding the principles outlined in this guide, researchers can effectively implement this technique to overcome the challenges associated with the analysis of low-abundance carbonyls.

References

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction of 2-Hydrazinopyridine with Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the reaction between 2-hydrazinopyridine and ketones. This reaction is fundamental in organic synthesis, serving as a cornerstone for creating a diverse array of heterocyclic compounds and functionalized molecules with significant applications in medicinal chemistry and materials science.[1][2] This document outlines the reaction mechanism, influencing factors, detailed experimental protocols, and relevant quantitative data, tailored for professionals in research and drug development.

Core Reaction Mechanism: Hydrazone Formation

The reaction of 2-hydrazinopyridine with a ketone is a classic condensation reaction that results in the formation of a hydrazone.[3] This transformation involves the nucleophilic addition of the hydrazine to the ketone's carbonyl group, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).[3][4][5]

The terminal nitrogen atom of the 2-hydrazinopyridine's hydrazine moiety acts as a potent nucleophile, initiating the attack on the electrophilic carbonyl carbon of the ketone.[5] The overall process can be described in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of 2-hydrazinopyridine attacks the carbonyl carbon of the ketone. This leads to the formation of a tetrahedral intermediate, often called a carbinolamine, where the nitrogen is positively charged and the oxygen is negatively charged. A proton transfer then occurs to neutralize these charges.

-

Dehydration: The resulting carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule). This step is typically the rate-determining step and can be facilitated by acid catalysis. Protonation of the hydroxyl group makes it a better leaving group (water), and subsequent elimination forms the C=N double bond of the hydrazone product.

This reaction is highly efficient and is a foundational method for the derivatization of carbonyl compounds.[2]

Caption: General mechanism for the formation of a hydrazone from a ketone and 2-hydrazinopyridine.

Factors Influencing the Reaction

Several factors can influence the rate and yield of hydrazone formation:

-

Steric Hindrance: Bulky substituents on either the ketone or the hydrazine can hinder the nucleophilic attack, slowing down the reaction rate.

-

Electronic Effects: Electron-withdrawing groups on the ketone can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

-

pH Control: The reaction is often catalyzed by a small amount of acid.[6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nitrogen can be protonated, rendering it non-nucleophilic and inhibiting the reaction. Therefore, optimal pH is typically weakly acidic.

-

Solvent: The choice of solvent can impact reaction rates. Protic solvents like ethanol are commonly used as they can solvate the intermediates and facilitate proton transfer.

-

Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate. In some cases, heating is required to drive the dehydration step to completion.

Applications in Drug Development and Research

The hydrazine functionality is a key building block in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] Hydrazones, the products of this reaction, are versatile intermediates and exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][7]

-

Drug Discovery: The C=N linkage in hydrazones is a common pharmacophore. The reaction provides a straightforward method to couple a pyridine ring (a common motif in pharmaceuticals) to various ketone-containing scaffolds, enabling the rapid generation of compound libraries for high-throughput screening.

-

Analytical Chemistry: 2-Hydrazinopyridine is employed as a derivatizing agent in analytical methods, such as LC-MS, for the detection and quantification of carbonyl compounds in biological and environmental samples.[2][5][8] The resulting hydrazones often have enhanced UV absorbance or can be more easily ionized, improving detection sensitivity.[8]

-

Synthesis of Heterocycles: The hydrazone products can undergo further cyclization reactions to form complex heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry.[9]

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a hydrazone from 2-hydrazinopyridine and a generic ketone.

Caption: A typical experimental workflow for hydrazone synthesis.

Detailed Methodology: Synthesis of Acetone Pyridin-2-yl-hydrazone

-

Objective: To synthesize the hydrazone derivative from the reaction of 2-hydrazinopyridine with acetone.

-

Materials:

-

2-Hydrazinopyridine (1.0 eq)

-

Acetone (1.1 eq)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinopyridine (e.g., 1.09 g, 10 mmol) in 20 mL of ethanol.

-

To this solution, add acetone (e.g., 0.64 g, 11 mmol).

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

-

Attach a condenser to the flask and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the mixture can be gently heated to reflux.

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

-

Place the flask in an ice bath for 30 minutes to induce precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

-

Characterize the final product by obtaining its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Quantitative Data Summary

| Entry | α-Keto Acid Aryl Group (R) | Product | Yield (%)[9] |

| 1 | Phenyl | 3-phenyl-[1][3][9]triazolo[4,3-a]pyridine | 75 |

| 2 | 4-Methylphenyl | 3-(p-tolyl)-[1][3][9]triazolo[4,3-a]pyridine | 83 |

| 3 | 4-Methoxyphenyl | 3-(4-methoxyphenyl)-[1][3][9]triazolo[4,3-a]pyridine | 78 |

| 4 | 4-Chlorophenyl | 3-(4-chlorophenyl)-[1][3][9]triazolo[4,3-a]pyridine | 72 |

| 5 | 2-Thienyl | 3-(thiophen-2-yl)-[1][3][9]triazolo[4,3-a]pyridine | 65 |

Reaction Conditions: 2-hydrazinopyridine (0.5 mmol), α-keto acid (0.5 mmol), KI (20 mol%), TBHP (1 mmol), and Na₂CO₃ (1 mmol) in 1,4-dioxane at 130 °C for 12 h.[9] These yields represent the overall efficiency of a two-step, one-pot process and suggest that the initial hydrazone formation is likely highly efficient under these conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. Knowing that ketones and hydrazine react to give hydrazones, show how the.. [askfilo.com]

- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]

- 9. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydrazinopyridine Dihydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Hydrazinopyridine Dihydrochloride, a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its versatile reactivity makes it a valuable building block in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Safety Information

2-Hydrazinopyridine, also known as 2-pyridylhydrazine, is the precursor to its more stable dihydrochloride salt. The dihydrochloride form is often preferred in pharmaceutical synthesis due to its enhanced stability and handling characteristics.

| Property | Value | Reference |

| Chemical Formula | C₅H₇N₃ · 2HCl | [1] |

| Molecular Weight | 182.06 g/mol | [1] |

| Appearance | White to light beige solid | [2] |

| Melting Point | 214-215 °C | [2] |

| Solubility | Soluble in water | [2] |

Safety Information: 2-Hydrazinopyridine and its salts should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Synthesis of 2-Hydrazinopyridine and its Dihydrochloride Salt

The synthesis of 2-hydrazinopyridine is most commonly achieved through the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with hydrazine. The resulting free base can then be converted to the dihydrochloride salt. Several methods have been reported, with the choice of starting material and reaction conditions influencing yield and purity.

Synthesis from 2-Chloropyridine

This is the most widely reported method, involving the reaction of 2-chloropyridine with hydrazine hydrate. The reaction can be performed under various conditions, from traditional batch processing to more modern flow chemistry.

Experimental Protocol (Batch Synthesis):

-

To a solution of hydrazine hydrate (200 mL, 10 volumes) is added 2-chloropyridine (20 g, 0.176 mol, 1 equivalent).

-

The reaction mixture is stirred at 100 °C for 48 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.

-

Upon complete consumption of the starting material, the reaction mixture is cooled and diluted with water (200 mL).

-

The product is extracted with ethyl acetate (5 x 500 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).[2][3]

Experimental Protocol (Flow Reactor - Large Scale):

-

A solution of 200 kg of 2-chloropyridine in 200 kg of butan-1-ol is prepared in a raw material tank.

-

A separate tank is charged with 110 kg of 80% hydrazine hydrate.

-

The two solutions are pumped into a microchannel reactor at controlled flow rates (0.0375 L/s for the 2-chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).

-

The reaction temperature is maintained at 100 °C.

-

After a residence time of 100 seconds in the reactor, the output stream is collected.

-

The product is isolated by solid-liquid separation after cooling, yielding 185 kg of 2-hydrazinopyridine (95.8% yield) with a purity of 99%.[3]

Synthesis from 2-Bromopyridine

2-Bromopyridine can also serve as a starting material, often with improved yields compared to 2-chloropyridine, although it is a more expensive reagent.[4] The general reaction principle is similar to that of 2-chloropyridine, involving nucleophilic substitution with hydrazine hydrate.

Experimental Protocol:

A detailed, specific protocol for the synthesis from 2-bromopyridine with high yield is suggested in the literature, involving the straightforward reaction with hydrazine hydrate, similar to the 2-chloropyridine method.[4] For a high-yielding synthesis of 2-bromopyridine itself, one method involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite.[5]

Synthesis from 2-Aminopyridine

An alternative route involves the diazotization of 2-aminopyridine to form a diazonium salt, which is then reduced to 2-hydrazinopyridine.

Experimental Protocol Outline:

-

Diazotization: 2-Aminopyridine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., -5 °C) to form the corresponding diazonium salt.[4]

-

Reduction: The resulting diazonium salt is then reduced to 2-hydrazinopyridine. A common method for this reduction is the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as methanol.[4]

Synthesis of this compound

The free base of 2-hydrazinopyridine can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude 2-hydrazinopyridine in a suitable solvent.

-

Add a stoichiometric amount of concentrated hydrochloric acid.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a cold solvent, and dried.

-

Recrystallization from aqueous HCl can be performed for further purification.[2]

Comparative Synthesis Data

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 2-Chloropyridine | Hydrazine hydrate | Batch, 100 °C, 48 h | 78% | Not specified | [2][3] |

| 2-Chloropyridine | Hydrazine hydrate, butan-1-ol | Flow reactor, 100 °C, 100 s | 95.8% | 99% | [3] |

| 2,3-Dichloropyridine | Hydrazine hydrate, ethanol | Reflux, 8 h | 95% | 99% (HPLC) | [6] |

| 2,3-Dichloropyridine | Hydrazine hydrate, ethanol/methanol | Reflux, 4 h | 97% | 99% (HPLC) | [6] |

| 2,3-Dichloropyridine | Hydrazine hydrate, DMAC | Reflux, 6 h | 98% | 99% (HPLC) | [6] |

Application in Pharmaceutical Synthesis: The Case of AT7519, a CDK Inhibitor

2-Hydrazinopyridine is a crucial precursor for the synthesis of various heterocyclic compounds with significant biological activity. A prominent example is its use in the synthesis of pyrazole-based kinase inhibitors. The multi-cyclin-dependent kinase (CDK) inhibitor, AT7519, serves as an excellent case study.

AT7519, with the chemical name N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[7][8] Its mechanism of action involves the inhibition of cell cycle progression and transcription, leading to apoptosis in cancer cells.

Synthetic Pathway to Pyrazole-Based Kinase Inhibitors

The synthesis of pyrazole-containing compounds from 2-hydrazinopyridine derivatives typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. This reaction forms the pyrazole ring, which is a key pharmacophore in many kinase inhibitors.

Caption: General synthesis of a pyrazole ring from a 2-hydrazinopyridine derivative.

Mechanism of Action of AT7519: Inhibition of Cell Cycle and Transcription

AT7519 exerts its anti-cancer effects by targeting two fundamental cellular processes: cell cycle progression and transcription.

Cell Cycle Inhibition:

The cell cycle is tightly regulated by CDKs and their cyclin partners. AT7519 inhibits CDK1/Cyclin B and CDK2/Cyclin E/A complexes, which are crucial for the G2/M and G1/S transitions, respectively. This inhibition leads to cell cycle arrest.[7][9]

Caption: Inhibition of cell cycle progression by AT7519.

Transcription Inhibition:

AT7519 also potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, AT7519 prevents the phosphorylation of RNA polymerase II, leading to a global shutdown of transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1.[9][10] This transcriptional repression is a key driver of apoptosis in cancer cells.

Caption: Inhibition of transcription by AT7519 leading to apoptosis.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its accessibility through various synthetic routes and its utility in constructing complex heterocyclic scaffolds, such as those found in potent kinase inhibitors, underscore its importance in modern drug discovery. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working to develop the next generation of targeted therapies.

References

- 1. Therapeutic Targeting of the General RNA Polymerase II Transcription Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Safety and Handling of 2-Hydrazinopyridine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinopyridine dihydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its reactive hydrazine moiety makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including pyrazoles, triazoles, and pyridazines. Notably, derivatives of 2-hydrazinopyridine have demonstrated promising biological activities, including potential as anticancer agents through the inhibition of key signaling pathways. This technical guide provides a comprehensive overview of the safety, handling, and key experimental protocols associated with this compound, with a focus on its application in the synthesis of bioactive molecules.

Safety and Handling

Proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as a hazardous substance, and adherence to safety data sheet (SDS) recommendations is mandatory.

Hazard Identification and Classification

This compound is categorized with the following hazards[1][2][3][4]:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Some sources also indicate that hydrazine derivatives can be toxic and potentially hazardous, and some hydrazines are considered potentially carcinogenic[5][6].

GHS Hazard Pictograms:

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following precautionary measures and PPE are essential[7]:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] Change gloves immediately if contaminated.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[7]

-

Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] The compound is hygroscopic and should be protected from moisture.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or the environment.[7]

First Aid Measures

In case of exposure, follow these first-aid procedures[7]:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₅H₇N₃ · 2HCl | [2][3] |

| Molecular Weight | 182.05 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 212-213 °C (decomposes) | [2][8] |

| Solubility | Soluble in water | |

| CAS Number | 62437-99-4 | [2] |

Experimental Protocols

This compound is a key starting material for the synthesis of various heterocyclic compounds with potential biological activity.

Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

A common method for the synthesis of the free base, 2-hydrazinopyridine, is the reaction of 2-chloropyridine with hydrazine hydrate.

Procedure: [9]

-

To a solution of 2-chloropyridine (1 equivalent) in a suitable solvent (e.g., butan-1-ol), add an excess of hydrazine hydrate (e.g., 10 volumes).

-

Heat the reaction mixture at 100 °C for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute it with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazinopyridine.

Synthesis of a Triazolopyridine Derivative

Triazolopyridines are a class of compounds synthesized from 2-hydrazinopyridine that have shown a range of biological activities.

Procedure for the synthesis of 3-chloromethyl-[7]triazolo[4,3-a]pyridine:

-

Acylation of 2-Hydrazinopyridine: Treat 2-hydrazinopyridine with chloroacetyl chloride to yield the corresponding hydrazide.

-

Cyclization: The resulting hydrazide is then cyclized by treatment with phosphorus oxychloride (POCl₃) to afford 3-chloromethyl-[1][7]triazolo[4,3-a]pyridine.

Cell Viability (MTT) Assay

To assess the cytotoxic effects of newly synthesized compounds derived from this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol: [2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Derivatives of 2-hydrazinopyridine have been investigated for their potential as anticancer agents, with studies pointing towards their interaction with critical signaling pathways that regulate cell proliferation, survival, and migration.

Inhibition of FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in tumor progression and metastasis.[5][9] Some 2,4-diarylaminopyrimidine hydrazone derivatives have been designed as FAK inhibitors.[2]

// Nodes ECM [label="Extracellular Matrix (ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Hydrazinopyridine\nDerivative (FAK Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ECM -> Integrin [color="#5F6368"]; Integrin -> FAK [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; FAK -> Src [label="Recruitment &\nActivation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Src -> FAK [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; FAK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PI3K -> Akt [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> Proliferation [color="#4285F4"]; Akt -> Survival [color="#4285F4"]; FAK -> Migration [color="#4285F4"]; Inhibitor -> FAK [label="Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", style=dashed]; }

Caption: Inhibition of the FAK signaling pathway by a 2-hydrazinopyridine derivative.

Inhibition of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[7] Some hydrazide analogues have been developed as PI3K inhibitors.[6]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Hydrazinopyridine\nDerivative (PI3K Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PI3K -> PIP2 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; edge [dir=none, style=invis]; {rank=same; PIP2; PIP3}; edge [dir=forward, style=solid]; PI3K -> PIP3 [color="#4285F4"]; PIP3 -> Akt [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> mTOR [label="Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTOR -> CellGrowth [color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"]; Akt -> Survival [color="#4285F4"]; Inhibitor -> PI3K [label="Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335", style=dashed]; } Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-hydrazinopyridine derivative.

Induction of Cell Cycle Arrest

// Nodes Hydrazide [label="Quinoline Hydrazide\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p27 [label="p27kip1", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="Cyclin E/CDK2", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S [label="G1/S Transition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hydrazide -> p27 [label="Upregulation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; p27 -> CDK2 [label="Inhibition", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; CDK2 -> G1_S [label="Promotes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; CDK2 -> Arrest [style=invis]; p27 -> Arrest [color="#EA4335", style=dashed]; }

Caption: Induction of G1 cell cycle arrest by a quinoline hydrazide derivative via p27kip1 upregulation.

Conclusion

This compound is a valuable reagent in the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its derivatives have demonstrated promising anticancer activities by targeting key signaling pathways such as FAK and PI3K/Akt, and by inducing cell cycle arrest. A thorough understanding of its safety and handling is crucial for its use in a research setting. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of novel compounds derived from this versatile building block. Further research into the synthesis of new derivatives and their mechanisms of action will continue to be an important area of investigation in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. p27Kip1 inhibits the cell cycle through non-canonical G1/S phase-specific gatekeeper mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. What are FAK inhibitors and how do they work? [synapse.patsnap.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydrazinopyridine in Coordination Chemistry: A Technical Guide for Researchers

Introduction

2-Hydrazinopyridine (hzpy) and its derivatives have emerged as versatile ligands in coordination chemistry. The presence of multiple nitrogen donor atoms—comprising the pyridine ring nitrogen, the α-nitrogen, and the terminal amino nitrogen of the hydrazine moiety—allows for diverse coordination modes. This flexibility enables the formation of stable complexes with a wide array of transition metals, leading to varied geometries and interesting physicochemical properties. The resulting metal complexes have garnered significant attention due to their potential applications in fields ranging from catalysis to medicinal chemistry, particularly as anticancer and antimicrobial agents.[1][2][3] This guide provides an in-depth overview of the coordination chemistry of 2-hydrazinopyridine, focusing on synthesis, characterization, and applications relevant to researchers and drug development professionals.

Coordination Behavior and Synthesis of Metal Complexes

The coordination versatility of 2-hydrazinopyridine is a cornerstone of its utility. It can function as a monodentate ligand, typically through the pyridine nitrogen, or as a bidentate chelating ligand, coordinating through the pyridine nitrogen and the α-nitrogen of the hydrazine group. Furthermore, Schiff base condensation of 2-hydrazinopyridine with aldehydes or ketones yields multidentate ligands that can coordinate to metal centers in a tridentate fashion, involving the pyridyl nitrogen, the imino nitrogen, and another donor atom from the carbonyl precursor.[4][5]

Caption: Coordination modes of 2-hydrazinopyridine (hzpy) and its derivatives.

Experimental Protocol: Synthesis of Palladium(II) Complexes

A general and effective method for synthesizing 2-hydrazinopyridine metal complexes involves the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The following protocol details the synthesis of palladium(II) complexes with 2-hydrazinopyridine (hzpy) and various secondary ligands (e.g., oxalate, malonate).[6]

Materials:

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

2-Hydrazinopyridine hydrochloride

-

Secondary ligands (e.g., Oxalic acid, Malonic acid)

-

Ethanol

-

Diethyl ether

-

Sodium hydroxide or other base to adjust pH

Procedure:

-

Dissolve 1.0 mmol of Na₂PdCl₄ in 30 mL of ethanol with stirring at room temperature.

-

Add 1.0 mmol of 2-hydrazinopyridine to the solution and continue stirring.

-

Add 1.0 mmol of the desired secondary ligand (e.g., oxalic acid) to the reaction mixture.

-

Adjust the pH of the mixture to approximately 3.5 using a suitable base.

-

Continue stirring the mixture for 4 hours at room temperature.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed thoroughly with hot ethanol, followed by diethyl ether.

-

The final complex is dried under a vacuum.

Caption: General workflow for the synthesis and characterization of metal complexes.

Structural and Spectroscopic Characterization